Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.
See also: Oxfendazole; Trichlorfon (component of).
Oxfendazole
CAS No.: 53716-50-0
Cat. No.: VC20743126
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53716-50-0 |
---|---|
Molecular Formula | C15H13N3O3S |
Molecular Weight | 315.3 g/mol |
IUPAC Name | methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate |
Standard InChI | InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) |
Standard InChI Key | BEZZFPOZAYTVHN-UHFFFAOYSA-N |
SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |
Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |
Melting Point | 253 °C |
Chemical Properties and Structure
Partition Coefficient and Environmental Distribution
Oxfendazole has a moderate partition coefficient (log Pow) of 1.95, indicating its lipophilicity characteristics and distribution between aqueous and organic phases . This property is crucial for understanding its absorption and tissue distribution in biological systems.
In environmental contexts, oxfendazole demonstrates specific soil mobility characteristics with a log Koc (soil organic carbon-water partitioning coefficient) of 3.2, which provides insight into its environmental fate and potential ecological impact .
Pharmacological Mechanism
Comparative Efficacy
Studies have demonstrated that oxfendazole exhibits antiparasitic efficacy superior to that of albendazole in certain applications . Additionally, in human pharmacokinetic comparisons, the dose-normalized exposure of oxfendazole was found to be 27 times higher than that of albendazole and 538 times higher than that of mebendazole . These significant differences in bioavailability suggest that oxfendazole may offer therapeutic advantages over existing treatments for certain parasitic infections.
Clinical Pharmacokinetics
Absorption and Distribution
The apparent volume of distribution for oxfendazole was estimated to be 34.5 liters, indicating moderate distribution throughout the body . Studies have shown that in T. suis-infected pigs, oxfendazole concentration in whipworm tissue was highly correlated with drug concentration in plasma, suggesting that plasma provides a significant route for the drug to access parasites .
Food Effects on Bioavailability
Food intake significantly affects oxfendazole pharmacokinetics. When administered following a high-fat breakfast, oxfendazole's peak concentration (Cmax) increased 1.49 times compared to the fasted state, and the time to reach maximum concentration (Tmax) increased by 6.88 hours . Additionally, the ratio of bioavailability in fed state to fasted state was estimated to be 2.08, indicating that food consumption approximately doubles the bioavailability of oxfendazole .
Metabolism and Elimination
Oxfendazole undergoes moderate metabolism in humans, producing two primary metabolites: oxfendazole sulfone (the major metabolite) and fenbendazole (the minor metabolite) . The drug demonstrates a consistent elimination half-life ranging from 8.50 to 11.0 hours across various doses .
The disposition of oxfendazole is best described by a one-compartment model with nonlinear absorption and linear elimination . The apparent clearance of oxfendazole was estimated to be approximately 2.57 liters/h, indicating that it is a low extraction drug . Minimal renal excretion was observed, suggesting that metabolic pathways are the primary routes of elimination .
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters of oxfendazole based on population pharmacokinetic modeling:
Parameter | Definition | Estimate | % RSE |
---|---|---|---|
Fₑₑₓ/Fₑₐsₜ | Ratio of bioavailability in fed to fasted state | 2.08 | 12.4 |
kₐ (h⁻¹) | First-order absorption rate constant (fasted state) | 1.2 | 7.1 |
V (liter) | Apparent volume of distribution | 34.5 | 8.0 |
CL (liter/h) | Apparent clearance | 2.57 | 8.6 |
t₁/₂ (h) | Elimination half-life | 9.21-11.8 | - |
Human Clinical Studies
First-in-Human Trial
As part of the drug development process, a first-in-human (FIH) trial was conducted to evaluate oxfendazole safety and pharmacokinetics in healthy adults (ClinicalTrials.gov identifier NCT02234570) . This trial implemented a single ascending dose design, administering oxfendazole at doses ranging from 0.5 to 60 mg/kg of body weight . This was the first comprehensive evaluation of oxfendazole and its metabolites in healthy adults.
Noncompartmental analysis of the FIH data revealed the nonlinear pharmacokinetics of oxfendazole, with drug exposure increasing less than dose-proportionally with escalating doses. This effect is most likely attributable to oxfendazole's low solubility, which causes decreased bioavailability at higher doses .
Environmental Considerations
Stability and Degradation
Environmental stability assessments indicate that oxfendazole demonstrates limited hydrolysis in water, with less than 5% degradation occurring over a 4-day period . This relative stability has implications for environmental persistence and potential ecological impacts.
Future Directions and Applications
Dose Optimization Research
The complex, nonlinear pharmacokinetics of oxfendazole presents challenges for dose selection. Population pharmacokinetic models have been developed to mathematically describe the underlying system and serve as valuable tools during drug development for optimal dose selection and clinical trial design . These models have successfully captured the concentration-time profiles of both oxfendazole and its two metabolites in healthy adults over a wide dose range and can be used to predict oxfendazole disposition under new dosing regimens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume